molecular formula C7H11N3S2 B6147532 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea CAS No. 1602408-41-2

3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea

Cat. No. B6147532
CAS RN: 1602408-41-2
M. Wt: 201.3
InChI Key:
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Description

3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea (MTET) is a thiourea derivative that has been widely studied for its potential applications in scientific research. MTET is a colorless, odorless, low-melting solid that has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has been used in a variety of scientific research applications. It has been used in the study of enzymes, as it has been found to be an effective inhibitor of several enzymes, including proteases and phosphatases. 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has also been used in the study of protein-protein interactions, as it has been found to be an effective inhibitor of several protein-protein interactions. Additionally, 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has been used in the study of cell signaling pathways, as it has been found to inhibit the activity of several proteins involved in cell signaling pathways.

Mechanism of Action

The mechanism of action of 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea is not fully understood. However, it is believed that 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea acts by binding to the active site of enzymes, thus preventing them from catalyzing their respective reactions. It is also believed that 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea binds to the active sites of proteins involved in protein-protein interactions, thus preventing them from interacting with each other. Additionally, it is believed that 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea binds to the active sites of proteins involved in cell signaling pathways, thus preventing them from activating their respective pathways.
Biochemical and Physiological Effects
3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases and phosphatases. It has also been found to inhibit the activity of several proteins involved in protein-protein interactions and cell signaling pathways. Additionally, 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has been found to increase the production of certain hormones and neurotransmitters, including serotonin, dopamine, and norepinephrine. Finally, 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. Furthermore, it is non-toxic and can be used in a variety of laboratory experiments. However, there are a few limitations to using 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has a low melting point, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea in scientific research. One potential direction is to explore its potential as an inhibitor of other enzymes, proteins involved in protein-protein interactions, and proteins involved in cell signaling pathways. Additionally, it could be explored as a potential therapeutic agent for various diseases and disorders. Finally, it could be explored as a potential therapeutic agent for cancer, as it has been found to have anti-inflammatory and antioxidant effects.

Synthesis Methods

3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea can be synthesized through a number of different methods. The most common method involves the reaction of 3-methyl-1-thiourea with 2-chloroethyl-1,3-thiazole in the presence of anhydrous sodium acetate. This reaction yields an intermediate product, which is then reacted with sodium hydroxide to form 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea. Other methods of synthesis include the reaction of 3-methyl-1-thiourea with 2-chloroethyl-1,3-thiazole in the presence of a base such as sodium hydroxide, and the reaction of 3-methyl-1-thiourea with 2-chloroethyl-1,3-thiazole in the presence of a Lewis acid such as boron trifluoride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea involves the reaction of 3-methylthiourea with 2-(1,3-thiazol-4-yl)ethyl bromide in the presence of a base.", "Starting Materials": [ "3-methylthiourea", "2-(1,3-thiazol-4-yl)ethyl bromide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-methylthiourea to a solution of base in an appropriate solvent (e.g. DMF)", "Add 2-(1,3-thiazol-4-yl)ethyl bromide to the reaction mixture", "Stir the reaction mixture at an appropriate temperature (e.g. 80°C) for a suitable amount of time (e.g. 24 hours)", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1602408-41-2

Product Name

3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]thiourea

Molecular Formula

C7H11N3S2

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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